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CyDye DIGE Fluor Cy 2 Cation -

CyDye DIGE Fluor Cy 2 Cation

Catalog Number: EVT-13977491
CAS Number:
Molecular Formula: C32H28N3O6+
Molecular Weight: 550.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CyDye DIGE Fluor Cy 2 Cation is a fluorescent dye widely used in proteomics, particularly for the labeling of proteins prior to two-dimensional difference gel electrophoresis (2D-DIGE). This compound is essential for visualizing and comparing protein expression levels across different samples. The dye allows for the simultaneous analysis of multiple samples on a single gel, enhancing the efficiency and accuracy of proteomic studies.

Source and Classification

CyDye DIGE Fluor Cy 2 Cation is classified as a cyanine dye, specifically designed for minimal labeling of proteins. It is produced by various chemical suppliers, with a notable presence in research and commercial laboratories. The compound has a CAS number of 350686-86-1, with a molecular formula of C32H28N3O6 and a molecular weight of approximately 550.581 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CyDye DIGE Fluor Cy 2 Cation involves several chemical reactions that create the complex structure necessary for its fluorescent properties. The dye is synthesized through a series of steps that typically include:

  1. Formation of the Core Structure: This involves the assembly of aromatic rings and nitrogen-containing heterocycles that are characteristic of cyanine dyes.
  2. Introduction of Functional Groups: The addition of functional groups such as carboxylates or amines that enhance solubility and reactivity with protein amines.
  3. Purification: After synthesis, the dye is purified to remove any unreacted starting materials and by-products.

The technical details often include using solvents like dimethylformamide during the preparation process, ensuring that the dye remains stable and reactive during protein labeling .

Molecular Structure Analysis

Structure and Data

The molecular structure of CyDye DIGE Fluor Cy 2 Cation can be described as follows:

  • Molecular Formula: C32H28N3O6
  • Molecular Weight: 550.581 g/mol
  • SMILES Notation: CC[n+]1c(oc2ccccc12)\C=C\C=C\3/Oc4ccccc4N3Cc5ccc(CC(=O)ON6C(=O)CCC6=O)cc5
  • InChI: InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1 .

The structure features multiple aromatic rings and functional groups that contribute to its fluorescent properties.

Chemical Reactions Analysis

Reactions and Technical Details

CyDye DIGE Fluor Cy 2 Cation undergoes specific chemical reactions when used in protein labeling:

  1. NHS Ester Reaction: The dye typically reacts with primary amines on lysine residues in proteins through an N-hydroxysuccinimide (NHS) ester linkage. This reaction allows for stable covalent attachment to proteins.
  2. Fluorescent Properties Activation: Upon excitation at specific wavelengths, the dye emits fluorescence, which can be detected during electrophoresis.

These reactions are crucial for ensuring that the dye effectively labels proteins without altering their biological function .

Mechanism of Action

Process and Data

The mechanism by which CyDye DIGE Fluor Cy 2 Cation functions in proteomics involves several key steps:

  1. Protein Labeling: The dye covalently binds to free amine groups in proteins, allowing for distinct tagging.
  2. Electrophoresis: Labeled proteins are separated using two-dimensional gel electrophoresis based on their isoelectric points and molecular weights.
  3. Imaging and Analysis: After separation, the gel is scanned using a fluorescence scanner, enabling visualization of protein spots corresponding to different samples.

This process allows researchers to compare protein expression levels across different conditions or treatments efficiently .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CyDye DIGE Fluor Cy 2 Cation exhibits several physical and chemical properties:

  • Appearance: Typically supplied as a neat liquid or solid.
  • Solubility: Soluble in organic solvents like dimethylformamide.
  • Stability: Requires protection from light to maintain stability; should be stored at low temperatures when not in use.

The absorption maximum is around 490 nm with an emission maximum near 520 nm when dissolved in appropriate solvents .

Applications

Scientific Uses

CyDye DIGE Fluor Cy 2 Cation has numerous applications in scientific research:

  1. Proteomics: Primarily used for differential protein expression analysis in various biological samples.
  2. Cancer Research: Helps identify potential biomarkers for cancer diagnosis and treatment by analyzing protein expression patterns in tumor tissues.
  3. Biochemical Studies: Facilitates studies on protein interactions, modifications, and functions within complex biological systems.

These applications highlight the importance of CyDye DIGE Fluor Cy 2 Cation in advancing our understanding of cellular processes and disease mechanisms .

Introduction to CyDye DIGE Fluor Cy 2 Cation in Proteomic Research

Role in Fluorescence Difference Gel Electrophoresis (DIGE)

The CyDye DIGE Fluor Cy 2 Cation fulfills three essential functions within the DIGE platform:

  • Internal Standard Labeling: Cy2 serves as the universal internal standard in multiplexed experiments. A pooled sample containing equal aliquots of all experimental samples is labeled with Cy2, while individual biological samples are labeled with Cy3 or Cy5. This pooled standard is electrophoresed on every gel, creating a reference fingerprint that enables cross-gel normalization and statistically robust quantification. This approach reduces technical variation by providing a common reference point for all samples within an experiment [1] [6].

  • Multiplexed Separation: Cy2's spectral properties (488nm excitation/520nm emission) permit simultaneous electrophoresis of three differently labeled samples (Cy2, Cy3, Cy5) on a single 2D gel. This multiplexing capability eliminates gel-to-gel variability – historically accounting for 20-30% coefficient of variation in traditional 2DGE – by ensuring identical electrophoretic conditions for all co-separated samples [1] [2].

  • Enhanced Sensitivity: With detection sensitivity comparable to silver staining (approximately 25 pg/spot) but offering superior quantitative linearity across five orders of magnitude, Cy2 enables accurate quantification of both abundant and low-abundance proteins. This broad dynamic range exceeds traditional staining methods like Coomassie (two orders of magnitude) and significantly improves statistical confidence in differential expression measurements [6].

Table 1: CyDye Characteristics and Functions in DIGE Workflows

PropertyCy2Cy3Cy5
Excitation/Emission (nm)488/520532/580633/670
Mass Added (Da)~500~500~500
Charge+1+1+1
Primary RoleInternal StandardSample LabelingSample Labeling
Sample Multiplexing CapacityUp to 3 samples per gelSample 1Sample 2

Historical Development and Adoption in 2D Electrophoresis

The development of CyDye DIGE Fluor Cy 2 Cation emerged from a critical need to address reproducibility limitations in conventional 2D electrophoresis:

  • Pre-DIGE Era Challenges: Traditional 2DGE suffered from significant technical variability (20-30% coefficient of variation) stemming from gel inconsistencies, staining variability, and subjective spot matching. The labor-intensive process of matching protein spots across multiple gels introduced substantial analytical errors and limited statistical power [1] [2].

  • Foundational Innovation: The DIGE technology was pioneered by Ünlü et al. (1997) who introduced the concept of pre-electrophoretic fluorescent labeling using charge-matched cyanine dyes. This innovation established the framework for modern DIGE workflows, with Cy2 specifically developed as the internal standard dye to enable robust cross-gel comparisons [2].

  • Technology Adoption Timeline: Following its commercial introduction by Amersham Biosciences (now GE Healthcare), DIGE with Cy2 rapidly gained traction across diverse research domains:

  • 1997-2000: Initial development and validation in model systems
  • 2001-2005: Expansion into cancer proteomics and neuroscience applications
  • 2006-present: Widespread implementation in biomarker discovery, toxicology studies, and systems biology research, with particular utility in neurological disease research (Alzheimer's, Parkinson's) and oncology [1] [2] [3]

The adoption curve accelerated dramatically when researchers recognized that Cy2-based internal standardization could reduce the number of gels required for statistical significance by up to 50% while simultaneously improving quantitative accuracy. This dual advantage of increased precision and reduced resource investment cemented its position in core proteomics facilities worldwide [6].

Theoretical Basis for Charge- and Size-Matched Labeling

The analytical power of CyDye DIGE Fluor Cy 2 Cation derives from meticulous molecular engineering to preserve protein electrophoretic behavior:

  • Charge Matching Principle: The Cy2 molecule incorporates a quaternary ammonium group that maintains a net +1 charge at electrophoretic pH conditions. This precisely replaces the charge of the ε-amino group of the lysine residue it modifies, ensuring the isoelectric point (pI) of labeled proteins remains essentially unchanged compared to their unmodified counterparts. This charge preservation is critical for maintaining first-dimension (IEF) separation fidelity [1] [2].

  • Minimal Mass Addition: With a molecular weight of 550.58 Da, Cy2 adds minimal mass (~500 Da after conjugation) to labeled proteins. This modest size increase has negligible impact on migration during second-dimension SDS-PAGE, ensuring that labeled and unlabeled protein counterparts migrate to equivalent positions in the molecular weight dimension [5].

  • Stoichiometric Control: The "minimal labeling" approach employs dye:protein ratios (100-300 pmol dye:50 μg protein) ensuring only 1-2% of lysine residues become labeled. This guarantees that >98% of proteins carry a single fluorophore, preventing artifacts like vertical spot trains that would occur with multiple labeling events. This stoichiometric precision ensures each protein appears as a single spot rather than multiple isoforms differing by dye additions [1] [4].

The combined effect of these design principles enables proteins labeled with different CyDyes to comigrate precisely during both IEF and SDS-PAGE dimensions. This co-migration is fundamental to accurate quantification as it eliminates positional artifacts that would otherwise compromise ratio measurements between samples [1] [6].

Table 2: Physicochemical Properties of CyDye DIGE Fluor Cy 2 Cation

PropertySpecification
CAS Number350686-86-1
Molecular FormulaC₃₂H₂₈N₃O₆⁺
Molecular Weight550.58 g/mol
Reactive GroupN-hydroxysuccinimidyl ester
Labeling Targetε-Amino group of lysine
Mass Addition After Labeling~500 Da
Labeling Efficiency1-2% of lysine residues
Dynamic Range>10⁴ (5 orders of magnitude)

Properties

Product Name

CyDye DIGE Fluor Cy 2 Cation

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate

Molecular Formula

C32H28N3O6+

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C32H28N3O6/c1-2-33-24-8-3-5-10-26(24)39-30(33)12-7-13-31-34(25-9-4-6-11-27(25)40-31)21-23-16-14-22(15-17-23)20-32(38)41-35-28(36)18-19-29(35)37/h3-17H,2,18-21H2,1H3/q+1

InChI Key

VLUVLNQHXUOBJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC5=CC=C(C=C5)CC(=O)ON6C(=O)CCC6=O

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